Tubeimoside-B

structure-activity relationship cancer chemoprevention triterpenoid saponin pharmacology

Tubeimoside-B (Tubeimoside II, CAS 115810-12-3), a natural oleanane-type triterpenoid saponin isolated from the tubers of Bolbostemma paniculatum (Chinese folk medicine "Tubeimu"), is one of three primary tubeimoside analogs alongside Tubeimoside I and III. The compound exhibits documented anti-inflammatory, antitumor, and antitumor-promoting biological activities and is available as a phyproof® reference substance with chromatographic purity assignment.

Molecular Formula C63H98O30
Molecular Weight 1335.4 g/mol
Cat. No. B15557867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubeimoside-B
Molecular FormulaC63H98O30
Molecular Weight1335.4 g/mol
Structural Identifiers
InChIInChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58+,59-,60-,61+,62+,63+/m0/s1
InChIKeyGBWAAJJGXQJTTA-OVHHGXAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tubeimoside-B Procurement Guide: Oleanane-Type Triterpenoid Saponin Reference Standard and Bioactive Compound


Tubeimoside-B (Tubeimoside II, CAS 115810-12-3), a natural oleanane-type triterpenoid saponin isolated from the tubers of Bolbostemma paniculatum (Chinese folk medicine "Tubeimu"), is one of three primary tubeimoside analogs alongside Tubeimoside I and III [1]. The compound exhibits documented anti-inflammatory, antitumor, and antitumor-promoting biological activities and is available as a phyproof® reference substance with chromatographic purity assignment .

Tubeimoside-B Substitution Risk Analysis: Why Interchanging Tubeimoside Analogs Compromises Experimental Reproducibility


Tubeimosides I, II, and III—though all oleanane-type triterpenoid saponins from the same botanical source—exhibit divergent structure-activity relationships (SAR) that preclude simple analog substitution [1]. The C-16 hydroxyl group present uniquely in Tubeimoside II confers enhanced biological activity while reducing acute toxicity relative to Tubeimoside I; conversely, structural differences in the B and/or C positions between Tubeimoside III and II result in stronger activity but substantially elevated toxicity [1]. Given these SAR-driven differences in both efficacy and safety profiles, procurement of the specific tubeimoside variant validated in a given experimental protocol is essential for cross-study comparability and reproducible outcomes.

Tubeimoside-B Quantitative Differentiation Evidence: Comparative Data Versus Tubeimoside I and III


Tubeimoside II Demonstrates Superior Therapeutic Index Relative to Tubeimoside I in Parallel In Vivo Testing

In a head-to-head in vivo comparison, Tubeimoside II exhibited stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities than Tubeimoside I while simultaneously demonstrating lower acute toxicity [1]. This inverse activity-toxicity relationship establishes Tubeimoside II as the preferred agent among the three tubeimoside analogs for cancer chemoprevention and chemotherapy applications [1].

structure-activity relationship cancer chemoprevention triterpenoid saponin pharmacology

Tubeimoside II Outperforms Tubeimoside I in Dose-Dependent In Vivo Anti-Inflammatory Efficacy

In the TPA-induced mouse ear edema model, topical application of Tubeimoside II produced dose-dependent suppression of inflammation across a range of 0.0075–0.11 µmol per ear, with inhibition rates ranging from 37.7% to 100% [1]. Direct comparison confirmed that the anti-inflammatory activity of Tubeimoside II exceeded that of Tubeimoside I under identical experimental conditions [1].

anti-inflammatory TPA-induced edema in vivo pharmacology

Tubeimoside II Exhibits Greater In Vivo Antitumor Activity Than Tubeimoside I in S180 Sarcoma Model

In BALB/c mice bearing transplanted S180 sarcoma, intraperitoneal administration of Tubeimoside II at 12 mg/kg/day produced tumor inhibition rates of 43.3%, 49.8%, and 60.1% following 1, 2, and 3 consecutive days of treatment, respectively [1]. This antitumor activity was stronger than that observed for Tubeimoside I under parallel testing conditions [1].

antitumor S180 sarcoma in vivo efficacy

Tubeimoside II Demonstrates Pan-Coronavirus Entry Inhibition at Micromolar Potency

In a 2024 screen of 974 natural compounds, Tubeimosides I, II, and III were identified as pan-coronavirus and filovirus entry inhibitors that function by blocking fusion protein binding to the Niemann-Pick C1 (NPC1) receptor [1]. Tubeimoside II specifically inhibited SARS-CoV-2 spike pseudovirus entry in a dose-dependent manner, with antiviral activity confirmed against SARS-CoV-2 variants of concern, SARS-CoV, and MERS-CoV [1].

antiviral SARS-CoV-2 filovirus NPC1 inhibitor

Tubeimoside II Demonstrates Formulation-Relevant Solubility Advantages Over Tubeimoside I and III

In a biopharmaceutical formulation study evaluating the solubilizing capacity of tubeimosides, Tubeimoside II enhanced the solubility of griseofulvin by 9.1-fold at 0.5% concentration, compared to 6.4-fold for Tubeimoside I and 5.8-fold for Tubeimoside III [1]. This differential solubilizing potency may reflect the unique amphiphilic properties conferred by the specific glycosylation pattern of Tubeimoside II.

solubility enhancement formulation pharmaceutical development

Tubeimoside-B Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Cancer Chemoprevention and Chemotherapy Studies Requiring Optimized Therapeutic Index

Tubeimoside II is the indicated tubeimoside variant for oncology research programs where balancing antitumor efficacy against systemic toxicity is paramount. As established by direct SAR comparison, Tubeimoside II offers stronger antitumor activity than Tubeimoside I with lower acute toxicity, while avoiding the elevated toxicity burden associated with Tubeimoside III [1]. In vivo S180 sarcoma models confirm dose- and duration-dependent tumor suppression (43.3–60.1% inhibition at 12 mg/kg/day i.p.) that exceeds Tubeimoside I performance [1]. Additionally, topical application of Tubeimoside II completely suppressed tumor formation in a two-stage DMBA/TPA skin carcinogenesis model over 18 weeks [1], supporting its utility in chemoprevention research.

Host-Directed Antiviral Research Targeting NPC1-Mediated Viral Entry

Tubeimoside II serves as a validated pharmacological probe for investigating NPC1-dependent viral entry mechanisms. The 2024 Nature Communications study identified Tubeimoside II as an inhibitor of SARS-CoV-2, SARS-CoV, MERS-CoV, and filovirus entry via NPC1 receptor blockade [1]. This host-targeted mechanism suggests potential utility in studying broad-spectrum antiviral strategies less susceptible to viral escape mutations than direct-acting antivirals. Procurement of Tubeimoside II specifically (rather than generic tubeimoside mixtures) ensures experimental consistency with the published NPC1 inhibition data.

Analytical Reference Standard for Quality Control and Botanical Authentication

Tubeimoside II is commercially available as a phyproof® primary reference substance with HPLC-assigned absolute purity (≥95.0%, with exact purity values provided on lot-specific certificates considering chromatographic purity, water content, residual solvents, and inorganic impurities) [1]. Alternative suppliers offer material at ≥99.7% purity by HPLC . This availability as a certified reference standard supports quantitative analytical applications including botanical authentication of Bolbostemma paniculatum-derived materials, purity assessment of tubeimoside-enriched extracts, and method validation for LC-MS or HPLC assays. The CAS registry designation (115810-12-3) enables unambiguous procurement across vendor platforms.

Formulation Development Leveraging Superior Solubilizing Capacity

Tubeimoside II demonstrates a 9.1-fold enhancement of griseofulvin solubility at 0.5% concentration, outperforming both Tubeimoside I (6.4-fold) and Tubeimoside III (5.8-fold) [1]. This differential solubilizing capacity—42% greater than Tubeimoside I and 57% greater than Tubeimoside III—positions Tubeimoside II as the preferred tubeimoside congener for formulation studies investigating saponin-based solubility enhancement of poorly water-soluble compounds. The cyclic bisdesmoside structure of Tubeimoside II confers amphiphilic properties suitable for micellar solubilization applications.

Quote Request

Request a Quote for Tubeimoside-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.